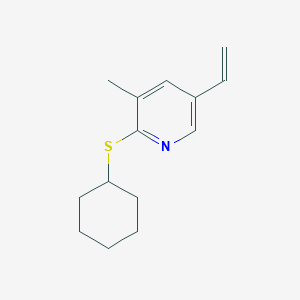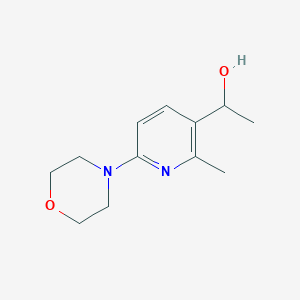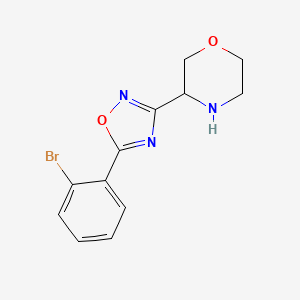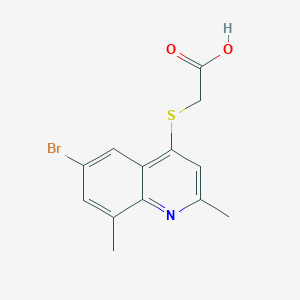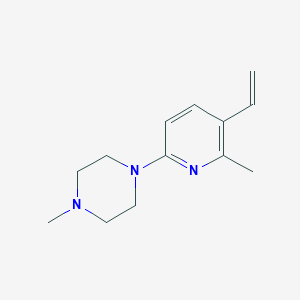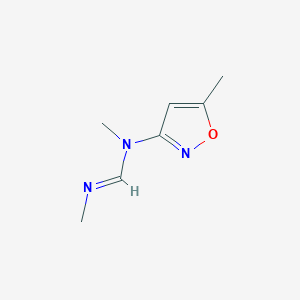
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-chloropiperidine with a pyrimidine derivative under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The methods often include hydrogenation, cyclization, and cycloaddition reactions, which are common in the synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III).
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination allows it to exhibit distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-7-10(11(17)18-2)15-12(14-8)16-5-3-9(13)4-6-16/h7,9H,3-6H2,1-2H3 |
InChI Key |
FOXFLRLVWZTSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


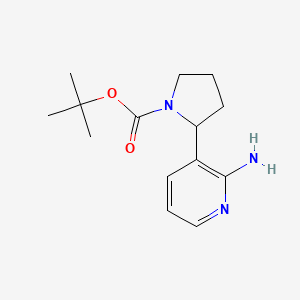
![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)
